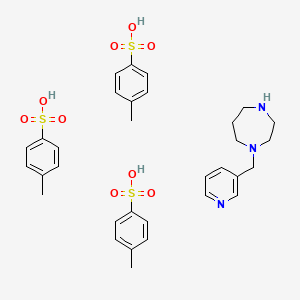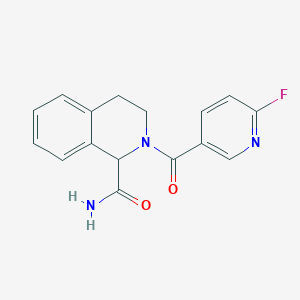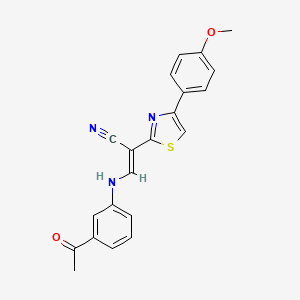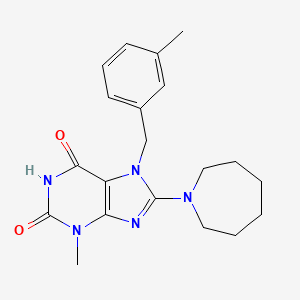
N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide, also known as CC-115, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases. CC-115 targets the mTOR pathway, which is involved in cell growth, proliferation, and survival.
Mecanismo De Acción
N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide targets the mTOR pathway, which is involved in cell growth, proliferation, and survival. Specifically, N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide inhibits both mTORC1 and mTORC2 complexes, leading to decreased phosphorylation of downstream targets such as S6K and AKT.
Biochemical and Physiological Effects:
N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide has been shown to inhibit cell growth and induce apoptosis in cancer cells. In addition, N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide has anti-inflammatory effects and has been shown to reduce cytokine production in animal models of rheumatoid arthritis and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for mTOR inhibition. However, N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide also has limitations, including its poor solubility and potential off-target effects.
Direcciones Futuras
There are several future directions for the development of N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide. One area of research is the optimization of the synthesis method to improve yield and purity. Another area of research is the development of N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide as a combination therapy with other drugs for the treatment of cancer and autoimmune disorders. Additionally, further studies are needed to determine the safety and efficacy of N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide in clinical trials.
In conclusion, N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide is a promising small molecule inhibitor that targets the mTOR pathway and has potential therapeutic applications in various diseases. Further research is needed to fully understand the mechanism of action and to develop N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide as a safe and effective treatment option for patients.
Métodos De Síntesis
N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide is synthesized through a multi-step process that involves the cyclization of 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid with cyclohexylamine. The resulting compound is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-2-methyl-1-propanol to yield N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide.
Aplicaciones Científicas De Investigación
N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and fibrosis. In preclinical studies, N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide has shown efficacy in inhibiting tumor growth and reducing inflammation in animal models of rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
N-cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-10-9-13(18-14(16-10)11-7-8-11)15(19)17-12-5-3-2-4-6-12/h9,11-12H,2-8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDSWSFZRKAIDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2509397.png)
![2-({1-[6-(dimethylamino)pyrimidin-4-yl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2509398.png)
![N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509399.png)
![N'-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2509401.png)
![8-(3-Chloro-4-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydro imidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2509402.png)


![N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2509408.png)



![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B2509417.png)